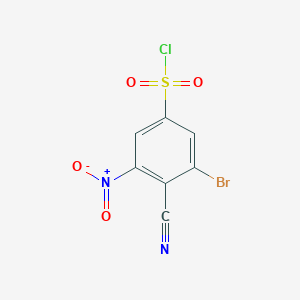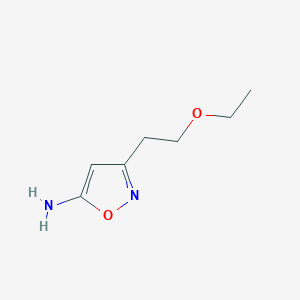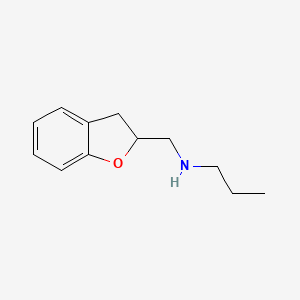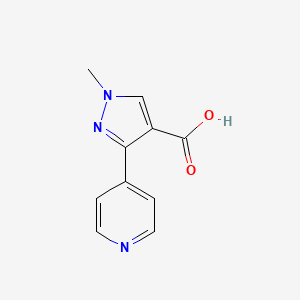
5-Bromo-2-cyano-3-nitrobenzoic acid
Übersicht
Beschreibung
5-Bromo-2-cyano-3-nitrobenzoic acid is an organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating benzoic acid derivatives with bromine in the presence of a catalyst.
Nitrification: The nitration of the brominated compound can be achieved using nitric acid and sulfuric acid.
Cyanation: The cyano group can be introduced through a reaction with cyanogen bromide or other cyanating agents.
Industrial Production Methods: Industrial production typically involves multi-step synthesis, starting with commercially available benzoic acid derivatives. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of 5-bromo-2-cyano-3-aminobenzoic acid.
Substitution: Substitution reactions can occur at the bromine or cyano positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Iron powder, hydrogen gas, or other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-cyano-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a precursor for the synthesis of therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-bromo-2-cyano-3-nitrobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the cyano group.
3-Nitrobenzoic acid: Similar nitro group placement but lacks bromine and cyano groups.
4-Bromo-3-cyano-benzoic acid: Different positions of bromine and cyano groups.
Uniqueness: 5-Bromo-2-cyano-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. This arrangement allows for distinct chemical properties and biological activities compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-bromo-2-cyano-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-4-1-5(8(12)13)6(3-10)7(2-4)11(14)15/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBACOAHNVYKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)
![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417006.png)




![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)


![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)

